tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate
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Overview
Description
tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate: is an organic compound with the molecular formula C19H24N2O4 and a molecular weight of 344.4 g/mol This compound is characterized by a pyrazole ring substituted with a tert-butyl ester group and a benzyloxy-oxobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[4-(benzyloxy)-4-oxobutyl]-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-butyl ester group: This step involves the esterification of the pyrazole ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the benzyloxy-oxobutyl chain: This is done through a nucleophilic substitution reaction where the pyrazole ester reacts with a benzyloxy-oxobutyl halide in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The carbonyl group in the oxobutyl chain can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Potential use in the development of bioactive compounds for pharmaceutical research.
- Studied for its interactions with biological macromolecules .
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-[4-(benzyloxy)-4-oxobutyl]-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy-oxobutyl chain can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate: shares similarities with other pyrazole derivatives such as:
Uniqueness:
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-oxo-4-phenylmethoxybutyl)pyrazole-1-carboxylate |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-13-12-16(20-21)10-7-11-17(22)24-14-15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3 |
InChI Key |
DKEIAPXSMJYYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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